Bienvenue dans la boutique en ligne BenchChem!

1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

QSAR Lipophilicity Medicinal Chemistry Design

Acquire this unique ortho-bromo N-arylsulfonyl-piperidine-pyrrolidine hybrid to advance your medicinal chemistry program. The sp³-rich scaffold, featuring a hydrogen-bond donor/acceptor pyrrolidin-3-ol and an ortho-bromo anchor for halogen bonding, enables precise SAR exploration of halogen position and stereochemistry. Differentiate your lead series by probing unexplored chemical space in VEGFR-2, prokineticin receptor, and N-type calcium channel targets. Secure research-grade material (≥95% purity) for fragment-growing and scaffold-hopping studies.

Molecular Formula C15H21BrN2O3S
Molecular Weight 389.31
CAS No. 1797872-60-6
Cat. No. B2916802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
CAS1797872-60-6
Molecular FormulaC15H21BrN2O3S
Molecular Weight389.31
Structural Identifiers
SMILESC1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C15H21BrN2O3S/c16-14-3-1-2-4-15(14)22(20,21)18-9-5-12(6-10-18)17-8-7-13(19)11-17/h1-4,12-13,19H,5-11H2
InChIKeyAAWDOXNHNQVSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol (CAS 1797872‑60‑6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Context


1‑(1‑((2‑Bromophenyl)sulfonyl)piperidin‑4‑yl)pyrrolidin‑3‑ol (CAS 1797872‑60‑6) is a synthetic small‑molecule sulfonamide that incorporates a 2‑bromophenylsulfonyl moiety linked through a piperidine ring to a pyrrolidin‑3‑ol group [REFS‑1]. Its molecular formula is C₁₅H₂₁BrN₂O₃S and its molecular weight is 389.3 g·mol⁻¹ [REFS‑1][REFS‑2]. The compound is offered as a research‑grade building block with typical purity ≥95 % and a calculated logP of ca. 2.35, indicating moderate lipophilicity balanced by a topological polar surface area of ca. 57.7 Ų [REFS‑3]. It belongs to a broader class of N‑arylsulfonyl‑piperidine‑pyrrolidine hybrids that have been explored in patents for neurotrophic, calcium‑channel‑blocking, and prokineticin‑receptor‑modulating applications [REFS‑4][REFS‑5][REFS‑6]; however, the specific compound itself currently lacks published target‑specific bioactivity data in primary literature or open‑access databases [REFS‑7].

Why 1‑(1‑((2‑Bromophenyl)sulfonyl)piperidin‑4‑yl)pyrrolidin‑3‑ol Cannot Be Replaced by a Simpler In‑Class Analog: The Critical Role of the 2‑Bromo Substituent and the Pyrrolidin‑3‑ol Terminus


Within the N‑arylsulfonyl‑piperidine‑pyrrolidine chemotype, three structural variables dominate biological and physicochemical behaviour: (i) the position and identity of the halogen on the phenyl ring, (ii) the presence of the pyrrolidin‑3‑ol hydrogen‑bond donor/acceptor, and (iii) the conformational constraint imposed by the piperidine‑pyrrolidine sp³‑rich scaffold [REFS‑1]. Replacing the ortho‑bromo substituent with a para‑bromo, chloro, or unsubstituted phenyl analog alters the electron‑withdrawing character and steric profile of the arylsulfonyl pharmacophore, which is known to modulate potency in N‑sulfonylpiperidine‑based VEGFR‑2 and calcium‑channel inhibitors [REFS‑2][REFS‑3]. The pyrrolidin‑3‑ol terminus introduces a stereogenic alcohol that is absent in simpler building blocks such as 1‑((2‑bromophenyl)sulfonyl)piperidine (CAS 951883‑98‑0) or 1‑((2‑bromophenyl)sulfonyl)pyrrolidine (CAS 929000‑58‑8) [REFS‑4]; loss of this alcohol eliminates a key hydrogen‑bonding vector and reduces topological polar surface area, which can affect both target engagement and ADME properties [REFS‑1]. Generic substitution therefore risks altering potency, selectivity, solubility, and metabolic stability in ways that cannot be predicted without head‑to‑head data.

Quantitative Differentiation Evidence for 1‑(1‑((2‑Bromophenyl)sulfonyl)piperidin‑4‑yl)pyrrolidin‑3‑ol vs. Its Closest Structural Analogs


Ortho‑Bromo vs. Para‑Bromo Substitution: Calculated logP and tPSA Differentiation

The ortho‑bromo substitution on the phenylsulfonyl group of the target compound confers distinct calculated physicochemical properties relative to its para‑bromo positional isomer. The ortho‑bromo arrangement places the electron‑withdrawing bromine in closer proximity to the sulfonamide linkage, affecting both conformational preferences and electronic distribution [REFS‑1]. While no direct experimental logP comparison between the ortho‑bromo and para‑bromo analogs has been published, the target compound has a computed logP of 2.35 and tPSA of 57.69 Ų [REFS‑1]. Literature precedent in N‑sulfonylpiperidine series demonstrates that halogen position on the aryl ring can shift logD₇.₄ by 0.3–0.7 log units and alter VEGFR‑2 IC₅₀ values by >10‑fold [REFS‑2].

QSAR Lipophilicity Medicinal Chemistry Design

Presence of Pyrrolidin‑3‑ol Moiety vs. Des‑hydroxy Analogs: Hydrogen‑Bond Donor Count and tPSA Differentiation

The pyrrolidin‑3‑ol terminus of the target compound provides one hydrogen‑bond donor (the hydroxyl group) that is absent in simpler analogs such as 1‑((2‑bromophenyl)sulfonyl)piperidine (CAS 951883‑98‑0) and 1‑((2‑bromophenyl)sulfonyl)pyrrolidine (CAS 929000‑58‑8) [REFS‑1]. This hydroxyl contributes to a higher tPSA and improved aqueous solubility potential, while also serving as a hydrogen‑bond donor or acceptor to protein targets. In N‑sulfonylpiperidine SAR studies, introduction of a hydroxyl group has been shown to alter target binding affinity by enhancing key hydrogen‑bond interactions within the ATP‑binding pocket of kinases [REFS‑2]. The target compound's hydrogen‑bond donor count of 1 vs. 0 for the des‑hydroxy analogs represents a quantifiable molecular descriptor difference that affects in silico drug‑likeness filters.

Hydrogen Bonding Drug‑Likeness Scaffold Differentiation

Halogen Identity Differentiation: Bromine vs. Chlorine in the Ortho Position

Replacement of the ortho‑bromine substituent on the target compound with chlorine yields the direct analog 1‑(1‑((2‑chlorophenyl)sulfonyl)piperidin‑4‑yl)pyrrolidin‑3‑ol. Bromine (Hammett σₘ = 0.39) is moderately more electron‑withdrawing than chlorine (σₘ = 0.37) and significantly more polarizable, which can enhance halogen‑bonding interactions with protein backbone carbonyls [REFS‑1]. In the N‑sulfonylpiperidine VEGFR‑2 inhibitor series, bromo‑substituted derivatives have shown altered selectivity profiles compared to their chloro counterparts, with IC₅₀ differences spanning 2–15‑fold depending on the target [REFS‑2]. The bromine atom also increases molecular weight by ca. 44 Da and contributes to a higher calculated logP relative to the chloro analog.

Halogen Bonding Electron‑Withdrawing Effects SAR

Computed Physicochemical Property Profile: Lipinski Rule‑of‑5 Compliance and Lead‑Likeness Assessment

The target compound satisfies all four Lipinski Rule‑of‑5 criteria: molecular weight 389.3 g·mol⁻¹ (<500), computed logP 2.35 (<5), hydrogen‑bond donors 1 (<5), and hydrogen‑bond acceptors 5 (<10) [REFS‑1]. This contrasts with larger analogs in the N‑sulfonylpiperidine class that exceed 500 Da and often violate the rule‑of‑5, potentially limiting their oral bioavailability. The compound's balanced profile supports its utility as a fragment‑like or lead‑like starting point for medicinal chemistry optimization. Its tPSA of 57.69 Ų falls within the desirable range (20–130 Ų) for both oral absorption and blood‑brain barrier penetration [REFS‑2], making it a versatile scaffold for both peripheral and CNS‑targeted programs.

Drug‑Likeness ADME Prediction Fragment‑Based Drug Design

Optimal Research and Industrial Deployment Scenarios for 1‑(1‑((2‑Bromophenyl)sulfonyl)piperidin‑4‑yl)pyrrolidin‑3‑ol


Fragment‑Based and Structure‑Guided Lead Discovery Campaigns Targeting Kinases or GPCRs

The compound's moderate molecular weight (389.3 Da), favorable lead‑likeness metrics, and the presence of a potentially tunable ortho‑bromo‑arylsulfonyl pharmacophore make it an ideal candidate for fragment‑growing or scaffold‑hopping strategies in kinase (e.g., VEGFR‑2) or prokineticin‑receptor programs. Its ortho‑bromo substituent provides a halogen‑bonding anchor point that has been shown in N‑sulfonylpiperidine series to enhance binding affinity through interactions with backbone carbonyls in ATP‑binding pockets [REFS‑1]. The pyrrolidin‑3‑ol hydroxyl offers a synthetic handle for further derivatization (etherification, esterification, oxidation to ketone) without compromising the core scaffold. Procurement of the ortho‑bromo variant specifically enables SAR exploration of halogen position and identity, which cannot be accomplished using the more common para‑bromo or chloro analogs [REFS‑2].

Calcium‑Channel Blocker Probe Development for Pain and Neurological Indications

The benzenesulfonyl‑piperidine‑pyrrolidine chemotype is claimed in patents from Purdue Pharma as blockers of N‑type calcium channels for pain treatment [REFS‑1]. The target compound's specific ortho‑bromo‑arylsulfonyl substitution pattern has not been characterized in published calcium‑channel electrophysiology assays, representing an unexplored region of chemical space within this pharmacophore class. Its computed CNS‑favorable properties (tPSA <60 Ų, logP 2.35) [REFS‑2] support its evaluation in in vitro calcium‑channel fluorescence‑based assays such as FLIPR. The compound can serve as a differentiated probe to determine whether ortho‑halogen substitution alters subtype selectivity (Cav2.2 vs. Cav1.x) relative to the unsubstituted phenyl or para‑substituted analogs disclosed in the Purdue patent series.

Building Block for Medicinal Chemistry Libraries Focused on Neurotrophic and Neuroprotective Agents

Patents from GPI NIL Holdings describe piperidine‑ and pyrrolidine‑sulfonamide compounds with rotamase (FKBP) inhibitory activity that promotes neuronal growth [REFS‑1]. The target compound combines the key structural features of this chemotype—aryl sulfonamide, piperidine linker, and a hydroxyl‑bearing pyrrolidine—within a single molecule. Its moderate logP and tPSA balance solubility with permeability, making it suitable for both biochemical (isolated enzyme) and cell‑based (neurite outgrowth) assays. Incorporating this compound into a screening library allows medicinal chemistry teams to probe the contribution of the ortho‑bromo substituent and the pyrrolidin‑3‑ol hydroxyl to neurotrophic activity, potentially yielding SAR insights not accessible with simpler building blocks lacking the complete pharmacophore.

Selectivity Profiling in Prokineticin Receptor (PKR) Modulator Programs

Takeda Pharmaceutical Company has patented sulfonyl‑piperidine derivatives as modulators of prokineticin receptors for psychiatric and neurological conditions [REFS‑1]. The target compound, by virtue of its ortho‑bromo substitution and pyrrolidin‑3‑ol terminus, offers a structurally distinct entry into this chemical series. Its physicochemical properties (logP 2.35, tPSA 57.69 Ų, HBD 1) [REFS‑2] suggest potential for both peripheral and CNS exposure, which is critical for evaluating PKR1 vs. PKR2 selectivity in recombinant cell lines. This compound can be used in competitive binding assays against known PKR radioligands to establish whether ortho‑halogenation confers selectivity advantages over the unsubstituted or para‑substituted phenylsulfonyl analogs prevalent in the Takeda patent disclosures.

Quote Request

Request a Quote for 1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.